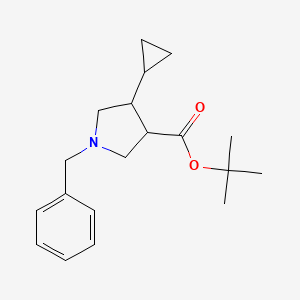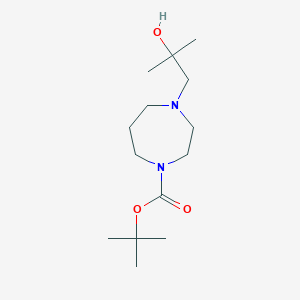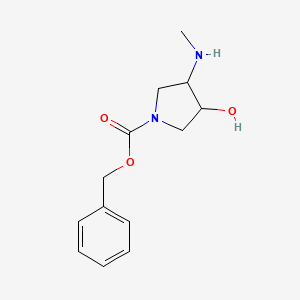![molecular formula C13H27ClN2O2S B12314008 N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride](/img/structure/B12314008.png)
N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride is a chemical compound with the molecular formula C13H27ClN2O2S and a molecular weight of 310.88 g/mol . This compound is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom, which is widely used in the pharmaceutical industry due to its significant biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride typically involves the reaction of piperidine derivatives with cyclohexanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Applications De Recherche Scientifique
N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological processes and as a tool for probing cellular mechanisms.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A basic structure from which many derivatives are synthesized.
Cyclohexanesulfonamide: Another sulfonamide derivative with similar chemical properties.
N-ethylpiperidine: A related compound with a different substitution pattern.
Uniqueness
N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide hydrochloride is unique due to its specific combination of the piperidine and cyclohexanesulfonamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C13H27ClN2O2S |
|---|---|
Poids moléculaire |
310.88 g/mol |
Nom IUPAC |
N-(2-piperidin-3-ylethyl)cyclohexanesulfonamide;hydrochloride |
InChI |
InChI=1S/C13H26N2O2S.ClH/c16-18(17,13-6-2-1-3-7-13)15-10-8-12-5-4-9-14-11-12;/h12-15H,1-11H2;1H |
Clé InChI |
AWEPNEQSRMGNSX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)S(=O)(=O)NCCC2CCCNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-[[2-[[2-[[2-[[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12313940.png)

![3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}propan-1-one trihydrochloride](/img/structure/B12313950.png)


amino}-N-(naphthalen-1-yl)acetamide](/img/structure/B12313964.png)
![rac-tert-butyl N-{[(1R,2S,5S)-6-oxabicyclo[3.1.0]hexan-2-yl]methyl}carbamate](/img/structure/B12313971.png)
![6-methyl-N-(6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepin-3-ylmethyl)pyridazin-3-amine](/img/structure/B12313973.png)

![rac-[(3R,4R)-4-methylpyrrolidin-3-yl]methanesulfonamide hydrochloride, trans](/img/structure/B12313981.png)

